Indisulam

Übersicht

Beschreibung

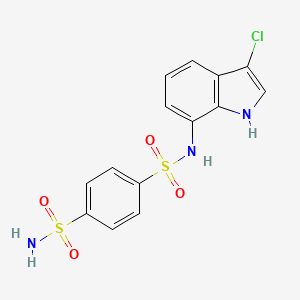

Indisulam is a chloroindolyl sulfonamide cell cycle inhibitor that exhibits antitumor activity in vitro and in an animal model . This compound affects cell cycle progression in human tumor cells and is being studied for the treatment of cancers such as melanomas and blood-borne cancers such as leukemia .

Synthesis Analysis

The synthesis of this compound involves several screens for small molecule inhibitors that block cell cycle progression . It was originally discovered by Eisai, a pharmaceutical company .

Molecular Structure Analysis

This compound is a class of aryl sulfonamides . It has a complex molecular structure that includes a chloroindolyl sulfonamide group .

Chemical Reactions Analysis

This compound targets multiple checkpoints through G1 and G2 phases of the cell cycle, and disturbs and downregulates cyclin A, cyclin B, CDK2 and CDC2 via p21/p53 dependent mechanisms . It also induces rapid loss of RBM39, accumulation of splicing errors and growth inhibition in a DCAF15-dependent manner .

Physical And Chemical Properties Analysis

This compound has a molar mass of 385.84 g·mol −1 . It is a synthetic sulfonamide compound .

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Indisulam ist ein aufgegebenes Medikament, das als molekularer Klebstoff wirkt und die Degradation des Spleißfaktors RBM39 durch Interaktion mit CRL4 DCAF15 induziert . Es wurde erstmals als Sulfonamid mit Antikrebsaktivität beschrieben . Es wurde in mehreren klinischen Studien getestet, in denen es sich als sicher und gut verträglich erwies, aber nur eine begrenzte Wirksamkeit zeigte .

Kombinationstherapie mit Medikamenten

Es wurde festgestellt, dass this compound mit Melphalan, einem Chemotherapeutikum, synergistisch wirkt, um die Malignität des multiplen Myeloms durch das Targeting von TOP2A zu hemmen . Die Kombinationsbehandlung zeigte im Vergleich zu Einzelwirkstoffbehandlungen in vitro und in vivo eine starke synergistische Antitumorwirkung .

Genetische und Compound-Screens

Genetische und Compound-Screens wurden verwendet, um Faktoren aufzudecken, die die Empfindlichkeit und Resistenz gegenüber this compound vermitteln . Ein CRISPR-Dropout-Screen identifizierte den Verlust von SRPK1 als eine synthetisch letale Interaktion mit this compound, die therapeutisch durch den SRPK1-Inhibitor SPHINX31 ausgenutzt werden kann .

Resistenz gegen this compound

Ein CRISPR-Resistenzscreen identifizierte Komponenten des Degradationskomplexes, die die Resistenz gegen this compound vermitteln: DCAF15, DDA1 und CAND1 . Es wurde auch festgestellt, dass Krebszellen leicht spontan eine Resistenz gegen this compound entwickeln .

DNA-Schädigung

Es wurde festgestellt, dass this compound DNA-Schäden verursacht . Es hemmt die TOP2A-Expression, indem es die Transkription verringert und die Degradation über den Proteasomweg fördert .

Lungenkrebsbehandlung

This compound wurde für den Einsatz bei der Behandlung von Lungenkrebs untersucht .

In Vivo

Indisulam has been studied in a variety of animal models, including mice, rats, and rabbits. In these studies, this compound has been shown to modulate biological activity, biochemical and physiological effects, and pharmacodynamics.

In Vitro

Indisulam has also been studied in a variety of in vitro studies. In these studies, this compound has been shown to modulate biological activity, biochemical and physiological effects, and pharmacodynamics.

Wirkmechanismus

Target of Action

Indisulam, an aryl sulfonamide, primarily targets the RNA splicing factor RBM39 . RBM39 is a critical component of the spliceosome, a complex that is essential for the proper splicing of pre-mRNA. By targeting RBM39, this compound can influence RNA splicing and, consequently, gene expression .

Mode of Action

This compound acts as a molecular glue, promoting the interaction between RBM39 and the DCAF15 E3 ligase substrate receptor . This interaction leads to the ubiquitination of RBM39, marking it for degradation by the proteasome . As a result, RBM39 levels decrease, leading to an accumulation of splicing errors and inhibition of cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RNA splicing pathway. By degrading RBM39, this compound disrupts the normal functioning of the spliceosome, leading to errors in RNA splicing . This disruption can affect multiple downstream pathways, as the splicing of pre-mRNA is a critical step in gene expression. Additionally, this compound has been found to inhibit the expression of topoisomerase IIα (TOP2A), a key enzyme involved in DNA replication and transcription .

Result of Action

The molecular effect of this compound is the degradation of RBM39, leading to disruption of RNA splicing . On a cellular level, this results in growth inhibition and can induce senescence in cancer cells . In multiple myeloma cells, this compound has been shown to cause DNA damage and inhibit cell proliferation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s action. It has been found that this compound can synergize with certain drugs, such as melphalan, to enhance its anti-tumor effect . Additionally, the genetic makeup of the individual, including mutations in the target RBM39 or components of the degradation complex, can influence the sensitivity or resistance to this compound

Biologische Aktivität

Indisulam has been shown to modulate various biological activities, including cell proliferation, apoptosis, and gene expression.

Biochemical and Physiological Effects

This compound has been shown to modulate various biochemical and physiological effects, including inflammation, oxidative stress, and cell signaling.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Indisulam in laboratory experiments has several advantages. First, it is a small molecule, which makes it easier to work with and manipulate. Second, it is a synthetic molecule, which makes it easier to synthesize and purify. Third, it is a stable molecule, which allows for reliable results. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, which may lead to unreliable results. Additionally, it is a synthetic molecule, which may cause some issues with toxicity.

Zukünftige Richtungen

There are a variety of potential future directions for Indisulam research. First, further research is needed to better understand the mechanism of action of this compound. Second, further studies are needed to determine the optimal dosage and administration of this compound. Third, further studies are needed to determine the potential therapeutic uses of this compound. Fourth, further studies are needed to determine the potential side effects of this compound. Fifth, further studies are needed to determine the potential interactions between this compound and other drugs. Sixth, further studies are needed to determine the potential interactions between this compound and other molecules. Seventh, further studies are needed to determine the potential applications of this compound in other fields, such as agriculture and industry. Eighth, further studies are needed to determine the potential toxicity of this compound. Ninth, further studies are needed to determine the potential environmental effects of this compound. Finally, further studies are needed to determine the potential industrial applications of this compound.

Biochemische Analyse

Biochemical Properties

Indisulam promotes the interaction between DCAF15 and RBM39 . This interaction is crucial for the biochemical reactions that this compound is involved in. The nature of these interactions involves the ubiquitin-mediated degradation of RBM39 .

Cellular Effects

This compound has an inhibitory effect on the proliferation of gastric cancer cells . This effect is dependent on DCAF15 . This compound promotes the ubiquitin-mediated RBM39 degradation and RBM39 colocalizes with DCAF15 in the nucleus .

Molecular Mechanism

The molecular mechanism of this compound involves enhancing RBM39 ubiquitination and degradation by promoting its interaction with DCAF15 . This process inhibits the proliferation of gastric cancer cells .

Eigenschaften

IUPAC Name |

4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETFNECMODOHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168008 | |

| Record name | Indisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells | |

| Record name | Indisulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

165668-41-7 | |

| Record name | Indisulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165668-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indisulam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165668417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indisulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDISULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ98J3NM90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

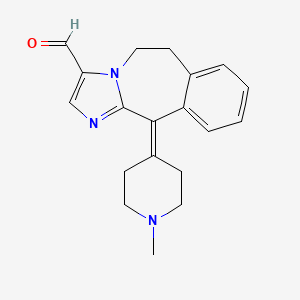

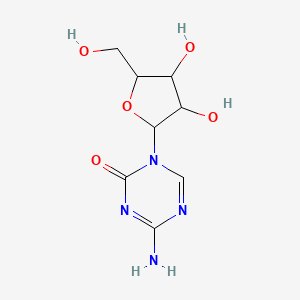

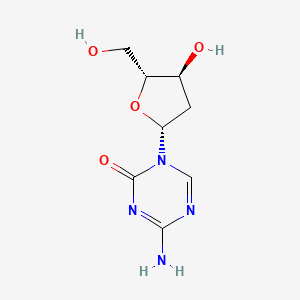

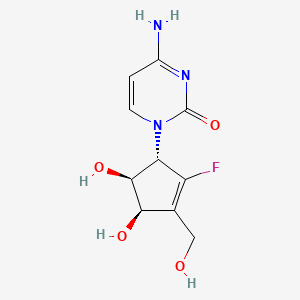

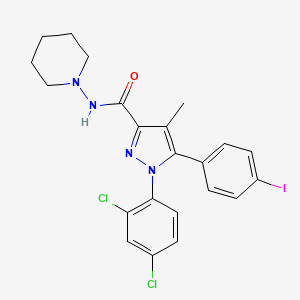

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B1684297.png)

![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)

![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)